molecular formula C16H20N2O4S B2951146 N-(1-cyanocyclohexyl)-2-(3-methanesulfonylphenoxy)acetamide CAS No. 1197893-63-2

N-(1-cyanocyclohexyl)-2-(3-methanesulfonylphenoxy)acetamide

Número de catálogo B2951146
Número CAS: 1197893-63-2
Peso molecular: 336.41
Clave InChI: RQCGGNDAXYIPAI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1-cyanocyclohexyl)-2-(3-methanesulfonylphenoxy)acetamide, also known as JNJ-54175446, is a novel small molecule that has gained attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of N-type calcium channel blockers, which are known to play a crucial role in pain signaling pathways.

Mecanismo De Acción

N-(1-cyanocyclohexyl)-2-(3-methanesulfonylphenoxy)acetamide acts as a selective blocker of N-type calcium channels, which are located in the presynaptic terminals of primary afferent neurons. These channels play a crucial role in the release of neurotransmitters such as glutamate and substance P, which are involved in pain signaling pathways. By blocking N-type calcium channels, N-(1-cyanocyclohexyl)-2-(3-methanesulfonylphenoxy)acetamide reduces the release of these neurotransmitters, thereby reducing the transmission of pain signals.
Biochemical and Physiological Effects:
In addition to its effects on pain signaling pathways, N-(1-cyanocyclohexyl)-2-(3-methanesulfonylphenoxy)acetamide has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the release of dopamine in the striatum, which may have implications for the treatment of Parkinson's disease. N-(1-cyanocyclohexyl)-2-(3-methanesulfonylphenoxy)acetamide has also been shown to have anticonvulsant effects in animal models of epilepsy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-(1-cyanocyclohexyl)-2-(3-methanesulfonylphenoxy)acetamide is its selectivity for N-type calcium channels, which allows for more targeted modulation of pain signaling pathways. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in clinical settings. Additionally, further research is needed to determine the safety and efficacy of N-(1-cyanocyclohexyl)-2-(3-methanesulfonylphenoxy)acetamide in humans.

Direcciones Futuras

There are several future directions for research on N-(1-cyanocyclohexyl)-2-(3-methanesulfonylphenoxy)acetamide. One area of interest is the development of more potent analogs of this compound that may have greater efficacy in clinical settings. Additionally, further studies are needed to determine the safety and efficacy of N-(1-cyanocyclohexyl)-2-(3-methanesulfonylphenoxy)acetamide in humans. Finally, research on the potential applications of N-(1-cyanocyclohexyl)-2-(3-methanesulfonylphenoxy)acetamide in the treatment of other neurological disorders, such as Parkinson's disease and epilepsy, may also be of interest.

Métodos De Síntesis

The synthesis of N-(1-cyanocyclohexyl)-2-(3-methanesulfonylphenoxy)acetamide involves the reaction of 3-methanesulfonylphenol with 1-cyanocyclohexane carboxylic acid in the presence of a coupling reagent such as EDCI or DCC. The resulting intermediate is then treated with chloroacetyl chloride to form the final product. The purity and yield of the compound can be improved by recrystallization from a suitable solvent.

Aplicaciones Científicas De Investigación

N-(1-cyanocyclohexyl)-2-(3-methanesulfonylphenoxy)acetamide has been studied extensively for its potential therapeutic applications in the treatment of chronic pain. This compound has been shown to block N-type calcium channels, which are involved in the transmission of pain signals in the nervous system. In preclinical studies, N-(1-cyanocyclohexyl)-2-(3-methanesulfonylphenoxy)acetamide has demonstrated efficacy in reducing pain in animal models of chronic pain, such as neuropathic pain and inflammatory pain.

Propiedades

IUPAC Name

N-(1-cyanocyclohexyl)-2-(3-methylsulfonylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-23(20,21)14-7-5-6-13(10-14)22-11-15(19)18-16(12-17)8-3-2-4-9-16/h5-7,10H,2-4,8-9,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCGGNDAXYIPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)OCC(=O)NC2(CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-2-(3-methanesulfonylphenoxy)acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.